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molecular formula C13H18BrN3O2 B8349188 2-amino-5-bromo-N-(tert-butylcarbamoylmethyl)benzamide

2-amino-5-bromo-N-(tert-butylcarbamoylmethyl)benzamide

Cat. No. B8349188
M. Wt: 328.20 g/mol
InChI Key: GUGOWDBHPRVSLM-UHFFFAOYSA-N
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Patent
US07820649B2

Procedure details

A suspension of 5-bromoisatoic anhydride (1.2 g, 5.0 mmol) and 2-amino-N-tert-butylacetamide (INTERMEDIATE I.2) (0.78 g, 6.0 mmol) in acetonitrile (8 mL) was stirred at room temperature for 20 h. The white suspension was filtered, and the white precipitate washed cold EtOH to give 2-amino-5-bromo-N-(tert-butylcarbamoylmethyl)benzamide (1.06 g, 3.22 mmol, 65%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=O.[NH2:14][CH2:15][C:16]([NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17]>C(#N)C>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:13][C:6]=1[C:7]([NH:14][CH2:15][C:16](=[O:17])[NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:9]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
0.78 g
Type
reactant
Smiles
NCC(=O)NC(C)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white suspension was filtered
WASH
Type
WASH
Details
the white precipitate washed cold EtOH

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)NCC(NC(C)(C)C)=O)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.22 mmol
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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